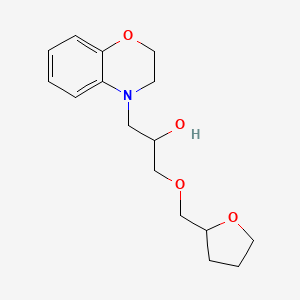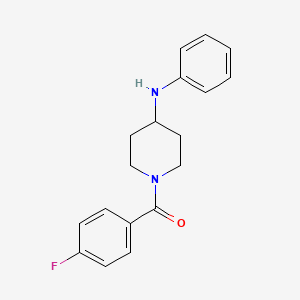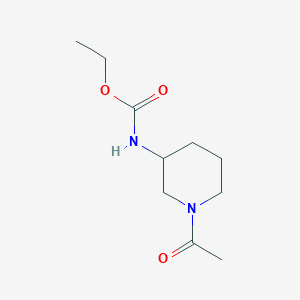
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol, also known as DPI, is a compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes, including signal transduction, cell proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a PKC inhibitor. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can potentially be used to treat various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Wirkmechanismus
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol selectively inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation. This leads to a downstream effect on various cellular processes, including the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to have various biochemical and physiological effects on cells. In vitro studies have shown that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol inhibits cell proliferation and induces apoptosis in various cancer cell lines. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which play critical roles in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol in lab experiments is its selectivity for PKC. This allows researchers to study the specific role of PKC in various cellular processes. Additionally, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to be relatively stable and can be easily synthesized in the lab. However, one of the limitations of using 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is its potential off-target effects. 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol has been shown to inhibit other enzymes, including tyrosine kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol. One area of research is the development of more selective PKC inhibitors. Additionally, researchers are exploring the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a therapeutic agent for various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. Finally, researchers are investigating the potential use of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol as a tool to study the role of PKC in various cellular processes.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol is a compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of PKC makes it a valuable tool for studying the role of PKC in various cellular processes. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. However, further research is needed to fully understand the potential of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol and to develop more selective PKC inhibitors.
Synthesemethoden
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol can be synthesized through a multi-step process involving the reaction of 2-aminophenol with various reagents, including ethylene oxide, formaldehyde, and acetic anhydride. The final step involves the reaction of the intermediate product with 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(oxolan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c18-13(11-19-12-14-4-3-8-20-14)10-17-7-9-21-16-6-2-1-5-15(16)17/h1-2,5-6,13-14,18H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGRKDNZHXBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC(CN2CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)





![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![1-(4-benzylmorpholin-2-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527400.png)